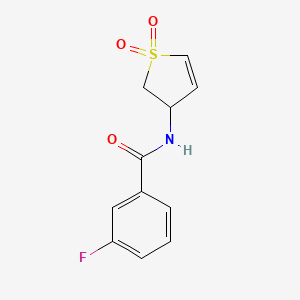

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO3S/c12-9-3-1-2-8(6-9)11(14)13-10-4-5-17(15,16)7-10/h1-6,10H,7H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTRQBHYIHBFNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide typically involves the following steps:

Formation of the 1,1-dioxido-2,3-dihydrothiophene ring: This can be achieved by oxidizing a thiophene derivative using an oxidizing agent such as potassium permanganate or hydrogen peroxide under acidic conditions.

Attachment of the 3-fluorobenzamide moiety: The 3-fluorobenzamide can be synthesized separately by reacting 3-fluorobenzoic acid with ammonia or an amine under dehydrating conditions. The final step involves coupling the 1,1-dioxido-2,3-dihydrothiophene ring with the 3-fluorobenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include:

Raw material preparation: Ensuring high purity of starting materials.

Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield.

Purification: Using techniques like recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 1,1-dioxido-2,3-dihydrothiophene ring.

Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide has shown promise in the following areas:

- Anticancer Activity : Research indicates that compounds with similar structural features exhibit potential antitumor properties. The presence of the dioxido-thiophene structure may enhance the compound's ability to interact with biological targets involved in cancer progression.

- Antimicrobial Properties : The compound is being investigated for its effectiveness against various microbial strains. Its unique structure may contribute to the inhibition of bacterial growth or fungal infections.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes linked to disease pathways, such as Werner Syndrome ATP-dependent helicase (WRN). This inhibition could have implications for therapeutic strategies targeting genetic disorders .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Oxidation and Reduction Reactions : The compound can undergo oxidation to introduce additional functional groups or reduction to modify the oxidation state of sulfur in the thiophene ring.

- Substitution Reactions : Electrophilic and nucleophilic substitutions can occur on both the benzamide moiety and the thiophene ring, allowing for the development of derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study investigated the cytotoxic effects of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.

Case Study 2: Antimicrobial Efficacy

In a separate study, the compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited notable antimicrobial activity, with minimum inhibitory concentrations comparable to standard antibiotics.

Comparison Table of Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide | Dioxido-thiophene and acetamide structure | Potential antitumor properties |

| N-(1,1-Dioxido-thienyl)-N-(trifluoromethylphenyl)amine | Dioxido-thiophene with trifluoromethyl group | Diverse biological activities |

| 2-(Indol-3-yl)-2-oxo-acetamides | Indole-based structure | Antitumor activity against solid tumors |

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing disease progression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

The primary structural variations among analogs of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide involve substitutions on the benzamide ring or the dihydrothiophene-sulfone moiety. Key examples include:

Key Findings :

- Electron-withdrawing groups (e.g., -F, -CF₃) on the benzamide ring improve resistance to enzymatic degradation, as seen in pesticidal analogs like flutolanil (a 3-trifluoromethylbenzamide derivative) .

- Aryl substitutions on the dihydrothiophene-sulfone moiety (e.g., phenyl, methylphenyl) modulate solubility and steric interactions. For instance, the 4-methylphenyl group in may enhance lipophilicity, favoring passive diffusion across biological membranes.

Functional Group Modifications

Replacing the benzamide group with other functional groups alters reactivity and applications:

Key Findings :

- Sulfonamide derivatives (e.g., ) exhibit distinct acid-base properties compared to benzamides, making them suitable for pH-dependent applications.

- Thiourea analogs (e.g., ) demonstrate enhanced metal-binding capabilities, suggesting that the parent compound’s dihydrothiophene-sulfone moiety could similarly participate in coordination chemistry.

Research Implications and Gaps

- Synthetic Challenges : The dihydrothiophene-sulfone group’s stereochemistry and stability under reaction conditions require further exploration, as seen in analogs like .

- Comparative Data Limitations : Molecular weights and experimental data (e.g., solubility, binding affinity) for many analogs remain unreported, highlighting the need for targeted studies.

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide is a synthetic compound that has garnered attention in recent years due to its potential biological activities. This article reviews the compound's synthesis, characterization, and its biological implications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a dioxido-dihydrothiophene moiety linked to a fluorobenzamide group. The molecular formula is with a molecular weight of approximately 277.26 g/mol. Its structural representation can be described as follows:

- IUPAC Name: this compound

- InChI Key: OPIFQKQXRQZJIC-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Dihydrothiophene Ring: The initial step includes the reaction of thiophene precursors with oxidizing agents to form the dihydrothiophene structure.

- Benzamide Coupling: The benzamide moiety is introduced through an amide coupling reaction between an amine derivative and a benzoyl chloride derivative.

- Oxidation: The final step involves the oxidation of the dihydrothiophene ring to yield the dioxido structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene rings possess broad-spectrum antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with cellular metabolic processes .

Anticancer Activity

Recent studies have evaluated the anticancer potential of related compounds. For example, derivatives containing similar functional groups have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro studies reported IC50 values ranging from 11.20 µg/ml to 59.61 µg/ml for different analogs against A549 cells . This suggests that this compound could be explored further for its anticancer properties.

The biological activity of this compound may involve interactions with specific molecular targets within cells. Preliminary findings suggest that it may bind to enzymes or receptors involved in cellular signaling pathways, thereby modulating their activity and influencing various biological responses .

Case Studies

Several case studies have highlighted the potential therapeutic applications of related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-fluorobenzamide, and how are reaction parameters optimized?

- Methodology : The compound is typically synthesized via coupling reactions between 3-fluorobenzoic acid derivatives and functionalized dihydrothiophene sulfone scaffolds. For example, intermediate 2,3-dihydrothiophene-1,1-dioxide derivatives are reacted with activated acylating agents (e.g., benzoyl chloride analogs) under reflux conditions. Optimization involves adjusting solvent polarity (e.g., acetonitrile), temperature (80–120°C), and stoichiometric ratios to improve yields. Low yields (~20%) in analogous compounds highlight the need for catalytic additives (e.g., DMAP) to enhance acylation efficiency .

- Key Data : Yields for structurally similar compounds range from 5% to >95%, depending on substituent compatibility and purification methods (e.g., semi-preparative HPLC) .

Q. How is the compound characterized using spectroscopic and chromatographic techniques?

- Methodology :

- NMR : Use and NMR to confirm regiochemistry and assess diastereomeric purity. NMR is critical for verifying fluorine substitution patterns (e.g., δ ≈ -110 ppm for meta-F) .

- HRMS : Validate molecular weight and fragmentation patterns (e.g., [M+H] peaks).

- HPLC : Employ reverse-phase C18 columns (e.g., LUNA™) with isocratic elution (ACN/water, 30:70) to confirm purity (>98%) and resolve stereoisomers .

Q. What are the solubility and stability profiles under experimental conditions?

- Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 1–10). Stability is assessed via accelerated degradation studies (40°C/75% RH) monitored by HPLC. For example, fluorobenzamide analogs show hygroscopic tendencies, necessitating storage in desiccated, inert environments (argon) to prevent hydrolysis .

Advanced Research Questions

Q. How can low synthetic yields or contradictory spectral data be systematically addressed?

- Troubleshooting :

- Low Yields : Evaluate reaction intermediates (e.g., via LC-MS) to identify side products. Use computational tools (e.g., DFT) to predict steric hindrance or electronic effects impeding coupling .

- Spectral Contradictions : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with crystallographic data (e.g., X-ray diffraction) to resolve ambiguities in dihydrothiophene ring conformation .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

- Methodology :

- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -NO, -OCH) on the benzamide ring to modulate bioactivity. For example, fluorination at meta positions enhances target binding affinity in enzyme inhibition assays .

- Biological Assays : Test derivatives against relevant targets (e.g., cysteine proteases) using IC measurements and correlate with computational docking results (e.g., AutoDock Vina) .

Q. How do polymorphism and intermolecular interactions affect material properties?

- Methodology :

- Crystallography : Perform single-crystal X-ray diffraction to analyze packing motifs (e.g., π-π stacking, hydrogen bonds). For example, fluorobenzamide derivatives exhibit varied mechanical properties (e.g., elasticity) due to sulfone group interactions .

- Thermal Analysis : Use DSC/TGA to identify polymorphic transitions and assess thermal stability (e.g., decomposition >200°C) .

Q. What computational approaches are used to predict reactivity or intermolecular interactions?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvent effects on conformation (e.g., dihydrothiophene ring puckering) .

- Docking Studies : Map binding poses in enzyme active sites (e.g., Chikungunya nsP2 protease) to guide SAR .

- Hirshfeld Surface Analysis : Quantify non-covalent interactions (e.g., C-H···O, F···H) influencing crystal packing .

Q. How are contradictory bioactivity results between in vitro and in vivo models resolved?

- Methodology :

- Metabolic Profiling : Use LC-MS/MS to identify metabolites in plasma/tissue homogenates. Fluorinated analogs often exhibit altered pharmacokinetics due to CYP450-mediated oxidation .

- Dose-Response Refinement : Adjust dosing regimens based on bioavailability studies (e.g., logP ≈ 2.5 for optimal membrane permeability) .

Q. What are best practices for documenting synthetic and analytical data to ensure reproducibility?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.